

2-(Ethylthio)ethylamine molecular structure and formula

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Compound of Interest

Compound Name: 2-(Ethylthio)ethylamine

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An In-depth Technical Guide to **2-(Ethylthio)ethylamine**: Molecular Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **2-(Ethylthio)ethylamine**, a crucial building block in synthetic chemistry and drug development. We will delve into its fundamental molecular structure, physicochemical properties, spectroscopic signature, and common synthetic routes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested protocols. The information presented herein is supported by authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: Unveiling 2-(Ethylthio)ethylamine

2-(Ethylthio)ethylamine, also known by its IUPAC name 2-(Ethylsulfanyl)ethan-1-amine, is a bifunctional molecule containing both a primary amine and a thioether group. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure allows for a variety of chemical transformations, making it a valuable synthon for introducing the ethylthioethylamino moiety into a target molecule. Understanding its core characteristics is paramount for its effective and safe utilization in a laboratory setting.

Molecular Structure and Formula

The fundamental identity of any chemical compound lies in its molecular structure. **2-(Ethylthio)ethylamine** is a relatively simple aliphatic compound, yet its structure dictates its reactivity and physical properties.

Chemical Formula and Identifiers

A clear and unambiguous identification is critical in chemical research. The following table summarizes the key identifiers for **2-(Ethylthio)ethylamine**.

Identifier	Value
Molecular Formula	C ₄ H ₁₁ NS
IUPAC Name	2-(Ethylsulfanyl)ethan-1-amine
CAS Number	6414-79-5
Molecular Weight	105.21 g/mol
Canonical SMILES	CCSCCN
InChI Key	BHRZFRCBBFLCSI-UHFFFAOYSA-N

Structural Representation

The spatial arrangement of atoms and bonds defines the molecule's reactivity and interaction with other molecules. The diagram below illustrates the connectivity of **2-(Ethylthio)ethylamine**.

Caption: Ball-and-stick model of **2-(Ethylthio)ethylamine**.

Physicochemical Properties

The physical and chemical properties of a compound are direct consequences of its molecular structure. These properties are critical for designing experiments, purification procedures, and for ensuring safe handling.

Property	Value	Source
Appearance	Colorless to light yellow liquid	
Boiling Point	153-154 °C (760 mmHg)	
Density	0.945 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.488	
Flash Point	43 °C	

Note: Physical properties can vary slightly depending on the purity of the sample and the measurement conditions.

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within a molecule. The following sections detail the expected spectroscopic data for **2-(Ethylthio)ethylamine**.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For **2-(Ethylthio)ethylamine**, the spectrum would be expected to show the following signals:

- Triplet (δ ~1.2 ppm, 3H): Corresponding to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.
- Quartet (δ ~2.5 ppm, 2H): Corresponding to the methylene protons (-S-CH₂-CH₃) of the ethyl group, split by the adjacent methyl protons.
- Triplet (δ ~2.7 ppm, 2H): Corresponding to the methylene protons adjacent to the sulfur atom (-CH₂-S-), split by the adjacent methylene protons.
- Triplet (δ ~2.8 ppm, 2H): Corresponding to the methylene protons adjacent to the nitrogen atom (-CH₂-NH₂), split by the adjacent methylene protons.

- Singlet (broad, $\delta \sim 1.5\text{-}2.0$ ppm, 2H): Corresponding to the amine protons ($-\text{NH}_2$). The chemical shift and multiplicity of this signal can vary depending on the solvent and concentration.

^{13}C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The expected signals for **2-(Ethylthio)ethylamine** are:

- $\delta \sim 15$ ppm: Methyl carbon ($-\text{CH}_3$).
- $\delta \sim 26$ ppm: Methylene carbon of the ethyl group ($-\text{S}-\text{CH}_2-\text{CH}_3$).
- $\delta \sim 34$ ppm: Methylene carbon adjacent to the sulfur atom ($-\text{CH}_2-\text{S}-$).
- $\delta \sim 41$ ppm: Methylene carbon adjacent to the nitrogen atom ($-\text{CH}_2-\text{NH}_2$).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(Ethylthio)ethylamine** would be expected to show the following characteristic absorption bands:

- $3370\text{-}3250\text{ cm}^{-1}$ (two bands): N-H stretching vibrations of the primary amine group.
- $2960\text{-}2850\text{ cm}^{-1}$: C-H stretching vibrations of the aliphatic methylene and methyl groups.
- $1650\text{-}1580\text{ cm}^{-1}$: N-H bending (scissoring) vibration of the primary amine group.
- $1470\text{-}1430\text{ cm}^{-1}$: C-H bending vibrations.
- $\sim 700\text{-}600\text{ cm}^{-1}$: C-S stretching vibration.

Synthesis Methodology

The synthesis of **2-(Ethylthio)ethylamine** can be achieved through various routes. A common and reliable method involves the reaction of 2-chloroethylamine with sodium ethanethiolate. This nucleophilic substitution reaction is efficient and proceeds with good yield.

Experimental Protocol: Synthesis of 2-(Ethylthio)ethylamine

Materials:

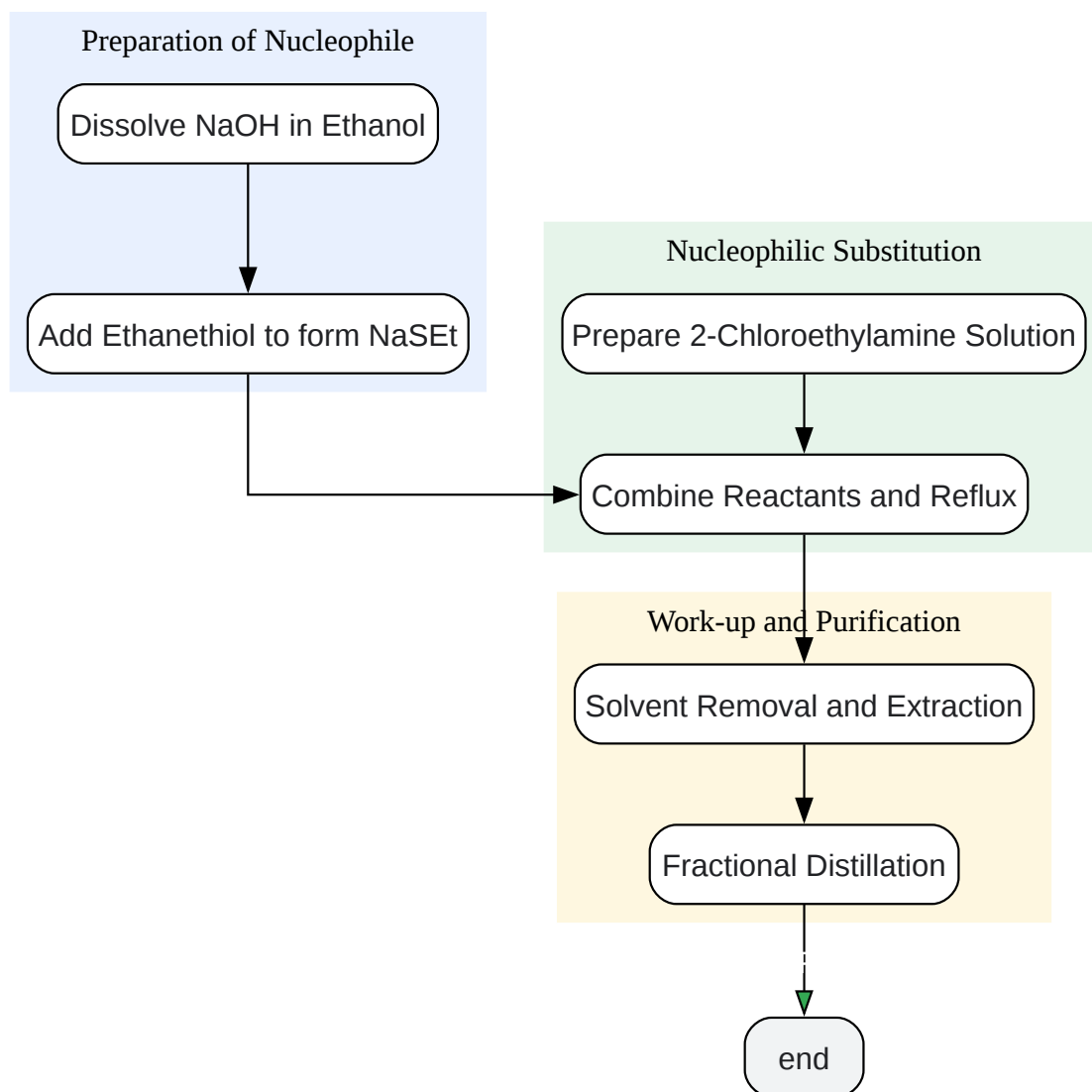
- Sodium ethanethiolate (NaSEt)
- 2-Chloroethylamine hydrochloride
- Sodium hydroxide (NaOH)
- Ethanol (anhydrous)
- Diethyl ether
- Distilled water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Distillation apparatus

Procedure:

- Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
- Addition of Ethanethiol: Slowly add ethanethiol to the cooled sodium hydroxide solution. The reaction is exothermic, so maintain the temperature below 10 °C. Stir the mixture for 30 minutes to ensure complete formation of sodium ethanethiolate.

- **Reaction with 2-Chloroethylamine:** In a separate flask, dissolve 2-chloroethylamine hydrochloride in water and neutralize it with a stoichiometric amount of sodium hydroxide solution.
- **Nucleophilic Substitution:** Slowly add the aqueous solution of 2-chloroethylamine to the ethanolic solution of sodium ethanethiolate.
- **Reflux:** Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Extraction:** After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
- **Purification:** Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
- **Distillation:** Purify the crude product by fractional distillation under reduced pressure to obtain pure **2-(Ethylthio)ethylamine**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-(Ethylthio)ethylamine**.

Applications in Drug Development





The unique structural features of **2-(Ethylthio)ethylamine** make it a valuable precursor in the synthesis of various pharmaceutically active compounds.

- **Histamine H₂ Receptor Antagonists:** The ethylthioethylamino moiety is a key structural component in several histamine H₂ receptor antagonists, which are used to treat conditions like peptic ulcers and gastroesophageal reflux disease (GERD). For instance, it serves as a building block for the synthesis of Cimetidine, one of the earliest and most well-known H₂ receptor antagonists.
- **Radioprotective Agents:** The presence of a sulfur atom and an amino group in close proximity imparts potential radioprotective properties. Amifostine, a well-known cytoprotective agent, shares a similar structural motif (a thio-phosphate derivative of a related aminothiols), highlighting the importance of this functionality in mitigating the harmful effects of radiation.
- **Chelating Agents:** The nitrogen and sulfur atoms can act as ligands to chelate metal ions. This property is exploited in the design of drugs for treating heavy metal poisoning.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-(Ethylthio)ethylamine**. It is a flammable liquid and can cause skin and eye irritation.

GHS Hazard Information

Pictogram	Hazard Class	Hazard Statement
	Flammable liquids	H226: Flammable liquid and vapor.
	Skin corrosion/irritation	H315: Causes skin irritation.
	Serious eye damage/eye irritation	H319: Causes serious eye irritation.
	Specific target organ toxicity — Single exposure	H335: May cause respiratory irritation.

Handling and Storage Recommendations

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.
- In case of exposure:
 - Skin contact: Immediately wash with plenty of soap and water.
 - Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - Inhalation: Move the person to fresh air and keep comfortable for breathing.
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

2-(Ethylthio)ethylamine is a versatile and valuable chemical intermediate with significant applications, particularly in the pharmaceutical industry. A thorough understanding of its molecular structure, physicochemical properties, and reactivity is essential for its effective and safe use in research and development. This guide has provided a comprehensive overview of these aspects, grounded in established scientific principles and data.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22179, **2-(Ethylthio)ethylamine**.
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